molecular formula C14H21NO B3176221 (1S,2S)-2-((R)-1-phenylethylamino)cyclohexanol CAS No. 98361-56-9

(1S,2S)-2-((R)-1-phenylethylamino)cyclohexanol

Cat. No.: B3176221
CAS No.: 98361-56-9
M. Wt: 219.32 g/mol
InChI Key: NYCFBNYPXMBDES-XBFCOCLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2S)-2-(®-1-phenylethylamino)cyclohexanol: is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a cyclohexanol backbone with an amino group attached to a phenylethyl moiety, making it a versatile intermediate in the synthesis of various bioactive molecules.

Scientific Research Applications

Chemistry:

  • Used as a chiral building block in the synthesis of complex organic molecules.
  • Serves as an intermediate in the preparation of enantiomerically pure compounds.

Biology:

  • Investigated for its potential as a ligand in asymmetric synthesis and catalysis.

Medicine:

  • Explored for its pharmacological properties, including potential use as a precursor for drug development.

Industry:

  • Utilized in the production of fine chemicals and specialty materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-2-(®-1-phenylethylamino)cyclohexanol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone and ®-1-phenylethylamine.

    Reductive Amination: Cyclohexanone undergoes reductive amination with ®-1-phenylethylamine in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst.

    Hydrogenation: The resulting imine intermediate is hydrogenated to yield (1S,2S)-2-(®-1-phenylethylamino)cyclohexanol.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1S,2S)-2-(®-1-phenylethylamino)cyclohexanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various amines or alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted cyclohexanol derivatives.

Mechanism of Action

The mechanism of action of (1S,2S)-2-(®-1-phenylethylamino)cyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes or receptors, influencing biochemical pathways and exerting its effects.

Comparison with Similar Compounds

    (1R,2S)-2-(Boc-amino)cyclohexanol: A similar compound used as a research chemical.

    Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1S,2R,5S)-: Another cyclohexanol derivative.

    Cyclohexanol, 2-amino-, hydrochloride, (1R-trans)-: A related compound with an amino group.

Uniqueness:

  • The specific stereochemistry of (1S,2S)-2-(®-1-phenylethylamino)cyclohexanol makes it unique, providing distinct interactions in chemical and biological systems.
  • Its combination of a cyclohexanol backbone with a phenylethylamino group offers versatility in various applications.

Properties

IUPAC Name

(1S,2S)-2-[[(1R)-1-phenylethyl]amino]cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-11(12-7-3-2-4-8-12)15-13-9-5-6-10-14(13)16/h2-4,7-8,11,13-16H,5-6,9-10H2,1H3/t11-,13+,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYCFBNYPXMBDES-XBFCOCLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2CCCCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N[C@H]2CCCC[C@@H]2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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